2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid
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Overview
Description
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(methyl)amino]-2-cyclobutylacetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The cyclobutylacetic acid moiety can be introduced through various synthetic routes, including Grignard reactions or alkylation of cyclobutyl derivatives .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid can undergo several types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Boc-(methyl)amino]-2-cyclobutylacetic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonylglycine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-alanine: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
2-[Boc-(methyl)amino]-2-cyclobutylacetic acid is unique due to its cyclobutylacetic acid moiety, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific target molecules that require such structural features .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-cyclobutyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(4)9(10(14)15)8-6-5-7-8/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
VVQCXDANOVWVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCC1)C(=O)O |
Origin of Product |
United States |
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